molecular formula C24H32Cl2N2O4 B2611374 1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol dihydrochloride CAS No. 474257-38-0

1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol dihydrochloride

Cat. No.: B2611374
CAS No.: 474257-38-0
M. Wt: 483.43
InChI Key: GFBVMDDBAVIUNA-UHFFFAOYSA-N
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Description

1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H32Cl2N2O4 and its molecular weight is 483.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Synthesized derivatives of dihydro-3H-1,2,4-triazol-3-one, including compounds with a piperazine structure similar to the chemical , have demonstrated antimicrobial activities against various microorganisms. These compounds were synthesized from ester ethoxycarbonylhydrazones with primary amines (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Metabolism Studies

  • A study investigated the metabolic pathways of Lu AA21004, a novel antidepressant with a similar structure, using human liver microsomes and other enzymes. The study provided insights into the oxidative metabolism and the enzymes involved, which is relevant for understanding the metabolism of similar compounds (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Pharmacological Evaluation

  • Novel derivatives of 1,2-oxazol-4-ylmethyl piperazine, akin to the chemical structure of interest, have been synthesized and evaluated for their antidepressant and antianxiety activities. Such studies are crucial for understanding the potential therapeutic applications of these compounds (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Hypolipidemic Activity

  • Research on [alpha-(heterocyclyl)benzyl]piperazines, structurally related to the compound , has revealed their efficacy in reducing serum cholesterol and triglyceride levels in rats. This indicates potential hypolipidemic applications for similar compounds (Ashton, Ashford, Loveless, Riddell, Salmon, & Stevenson, 1984).

Structural Analysis and Binding Mechanisms

  • Studies on derivatives of benzo[d][1,3]dioxol-5-ylmethyl piperazine have provided insights into their crystal structures and binding mechanisms with biological receptors. This is critical for understanding the interaction of similar compounds with biological targets (Xu, Shao, Xu, Jiang, & Yuan, 2016).

Anti-Cancer Activity

  • Certain piperazine derivatives, structurally related to the compound , have been synthesized and evaluated for their anti-bone cancer activities. This research is instrumental in exploring the potential anti-cancer applications of similar compounds (Lv, Zhang, Wang, Pan, & Liu, 2019).

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4.2ClH/c27-21(16-28-22-6-5-19-2-1-3-20(19)13-22)15-26-10-8-25(9-11-26)14-18-4-7-23-24(12-18)30-17-29-23;;/h4-7,12-13,21,27H,1-3,8-11,14-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVMDDBAVIUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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